molecular formula C9H11NO5 B555579 Droxidopa CAS No. 3916-18-5

Droxidopa

Cat. No.: B555579
CAS No.: 3916-18-5
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Droxidopa, also known as L-threo-dihydroxyphenylserine, is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is primarily used in the treatment of neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. This compound is capable of crossing the blood-brain barrier, where it is converted to norepinephrine, thereby exerting its therapeutic effects .

Mechanism of Action

Target of Action

Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . Norepinephrine is the primary target of this compound, and it plays a crucial role in maintaining blood pressure and heart rate .

Mode of Action

This compound crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Biochemical Pathways

This compound works by increasing the levels of norepinephrine in the peripheral nervous system (PNS), enabling the body to maintain blood flow upon and while standing . It can also cross the blood-brain barrier (BBB) where it is converted to norepinephrine within the brain .

Pharmacokinetics

This compound is absorbed orally with peak plasma concentrations attained in approximately 1–4 hours . Plasma norepinephrine concentrations peak within 3–4 hours of oral administration but have no consistent relationship with the this compound dosage . The mean elimination half-life of this compound is approximately 2.5 hours in humans .

Result of Action

The action of this compound results in increased levels of norepinephrine in the body and brain, which helps in maintaining blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .

Action Environment

The action of this compound can be influenced by environmental factors such as food intake. Absorption of a single dose of this compound is slowed after a high-fat/high-calorie meal . For consistent effect, this compound should be taken in the same manner (with or without food) each time .

Biochemical Analysis

Biochemical Properties

Droxidopa is metabolized by aromatic L-amino acid decarboxylase into norepinephrine . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Cellular Effects

This compound increases the levels of norepinephrine in the peripheral nervous system (PNS), thus enabling the body to maintain blood flow upon and while standing . This compound can also cross the blood–brain barrier (BBB) where it is converted to norepinephrine from within the brain . Increased levels of norepinephrine in the central nervous system (CNS) may be beneficial to patients in a wide range of indications .

Molecular Mechanism

This compound is a synthetic amino acid analog that is directly metabolized to norepinephrine and is believed to exert its pharmacological effects through norepinephrine .

Temporal Effects in Laboratory Settings

Recent data from a 12-month open-label extension study of this compound in patients with symptomatic nOH suggest the durability of benefits with long-term this compound treatment, including sustained increases in standing blood pressure and sustained improvements in patient-reported assessments of nOH symptom severity .

Metabolic Pathways

This compound is metabolized by aromatic L-amino acid decarboxylase into norepinephrine . The metabolism of this compound is mediated by the catecholamine pathway and not through the cytochrome P450 system .

Transport and Distribution

This compound is mainly excreted in the urine, with the main metabolite being 3-O-methyldihydroxyphenylserine . This compound can cross the blood–brain barrier where it is converted to norepinephrine from within the brain .

Subcellular Localization

This compound can cross the blood–brain barrier (BBB) where it is converted to norepinephrine from within the brain . This suggests that this compound can be localized within the brain cells where it exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Droxidopa can be synthesized through various methods. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with L-threonine. The reaction typically involves the use of a base such as potassium carbonate and a solvent like methanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 3,4-dihydroxybenzaldehyde with L-threonine in the presence of a base. The reaction is carried out in a solvent such as methanol, followed by purification through crystallization. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Droxidopa undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Droxidopa has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of catecholamines.

    Biology: Investigated for its role in neurotransmitter synthesis and regulation.

    Medicine: Primarily used in the treatment of neurogenic orthostatic hypotension. It is also being studied for its potential use in treating other conditions such as Parkinson’s disease and multiple system atrophy.

    Industry: Used in the development of pharmaceuticals targeting the autonomic nervous system

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046422, DTXSID201017236
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

23651-95-8, 3916-18-5
Record name Droxidopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23651-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(βS)-β,3-Dihydroxy-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3916-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROXIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THREO-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Droxidopa
Reactant of Route 2
Reactant of Route 2
Droxidopa
Reactant of Route 3
Droxidopa
Reactant of Route 4
Droxidopa
Reactant of Route 5
Droxidopa
Reactant of Route 6
Reactant of Route 6
Droxidopa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.